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Cat. No.: B1388096 Get Quote

An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 1-(1H-
Indazol-5-yl)ethanone

Abstract
1-(1H-Indazol-5-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building

block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel

therapeutic agents necessitates a comprehensive understanding of its structural and electronic

properties. This guide provides an in-depth analysis of the mass spectrometry (MS) and

nuclear magnetic resonance (NMR) spectroscopy data for 1-(1H-Indazol-5-yl)ethanone. By

elucidating its characteristic fragmentation patterns and spectral signatures, this document

aims to equip researchers, scientists, and drug development professionals with the

foundational knowledge required for its unambiguous identification and characterization in

complex research settings.

Mass Spectrometry Analysis: Unveiling the
Molecular Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight

and elucidating the structure of a compound by analyzing its fragmentation pattern upon

ionization. For 1-(1H-Indazol-5-yl)ethanone (C₉H₈N₂O), electron impact (EI) ionization

provides distinct, reproducible fragmentation that is characteristic of its keto-aromatic structure.
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Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of 1-(1H-Indazol-5-yl)ethanone is prepared in a

volatile organic solvent (e.g., methanol or dichloromethane).

Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or gas chromatography (GC-MS) inlet.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing the molecule to lose an electron and form a positively charged

molecular ion (M⁺•).

Fragmentation: The energetically unstable molecular ion undergoes fragmentation into

smaller, characteristic charged ions and neutral radicals.[2]

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on

their mass-to-charge ratio (m/z) and detected.

Molecular Ion and Fragmentation Pathway
The mass spectrum of 1-(1H-Indazol-5-yl)ethanone is characterized by a prominent molecular

ion peak and key fragment ions resulting from predictable cleavage events.

Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z of 160, corresponding to

the molecular weight of the compound (C₉H₈N₂O). The presence of two nitrogen atoms

means this peak adheres to the nitrogen rule (an even molecular weight).

Primary Fragmentation: The principal fragmentation pathway for ketones is α-cleavage,

which involves the breaking of the bond adjacent to the carbonyl group.[3][4]

Loss of a Methyl Radical ([M-15]⁺): The most favorable α-cleavage event is the loss of a

methyl radical (•CH₃), resulting in a highly stable acylium ion at m/z 145. This is often the

base peak in the spectrum due to the resonance stabilization of the resulting cation across

the indazole ring system.
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Loss of an Acetyl Radical ([M-43]⁺): A less common cleavage involves the loss of the

entire acetyl group (•COCH₃) to produce an indazolyl cation at m/z 117.

The fragmentation process is visualized in the diagram below.

α-Cleavage Pathways
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[M-CH₃]⁺
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- •CH₃

5-Indazolyl Cation
[M-COCH₃]⁺

m/z = 117

- •COCH₃

Click to download full resolution via product page

Caption: Key EI-MS fragmentation pathways for 1-(1H-Indazol-5-yl)ethanone.

Summary of Mass Spectrometry Data
The expected primary ions in the EI mass spectrum are summarized in the table below.

m/z
Proposed
Fragment Ion

Formula
Fragmentation
Mechanism

Relative
Intensity

160
Molecular Ion

[M]⁺•
[C₉H₈N₂O]⁺• - Moderate to High

145 [M - CH₃]⁺ [C₈H₅N₂O]⁺
α-cleavage: Loss

of methyl radical

High (Often Base

Peak)

117 [M - COCH₃]⁺ [C₇H₅N₂]⁺
α-cleavage: Loss

of acetyl radical
Moderate
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

organic molecules in solution. The ¹H and ¹³C NMR spectra of 1-(1H-Indazol-5-yl)ethanone
provide a complete picture of its proton and carbon framework. NMR is particularly crucial for

distinguishing between N-1 and N-2 substituted indazole isomers, although in this case,

substitution is on the carbocyclic ring.[5][6]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-(1H-Indazol-5-yl)ethanone is dissolved in

0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is

added as an internal standard (δ 0.00 ppm).

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities,

coupling constants, and integrations of all protons.

¹³C NMR: A proton-decoupled carbon experiment (e.g., Broadband Decoupled) is performed

to identify the chemical shifts of all unique carbon atoms.

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY

(Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond

Correlation) can be performed.[7]

The molecular structure with IUPAC numbering is shown below for reference.

Caption: Structure and numbering of 1-(1H-Indazol-5-yl)ethanone.

¹H NMR Spectral Analysis
The proton NMR spectrum reveals five distinct signals corresponding to the indazole ring, the

N-H proton, and the acetyl group. The analysis is best performed in DMSO-d₆, which allows for

clear observation of the exchangeable N-H proton.
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Proton
Assignment

Multiplicity

Approx.
Chemical
Shift (δ,
ppm)

Coupling
Constant (J,
Hz)

Integration Rationale

H1 (N-H) broad singlet ~13.3 - 1H

Acidic proton

on nitrogen,

exchangeabl

e with D₂O.

H4

singlet (s) or

narrow

doublet (d)

~8.4
J ≈ 0.8 Hz

(meta)
1H

Ortho to the

electron-

withdrawing

acetyl group,

highly

deshielded.

H3 singlet (s) ~8.2 - 1H

Proton on the

pyrazole ring,

adjacent to

two N atoms.

H6
doublet of

doublets (dd)
~7.9

J ≈ 8.8, 1.5

Hz
1H

Ortho to H7

and meta to

H4.

H7 doublet (d) ~7.7 J ≈ 8.8 Hz 1H Ortho to H6.

H8 (CH₃) singlet (s) ~2.6 - 3H

Protons of

the acetyl

methyl group.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the

seven carbons of the indazole ring system and the two carbons of the acetyl substituent.
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Carbon Assignment
Approx. Chemical Shift (δ,
ppm)

Rationale

C9 (C=O) ~197.0
Carbonyl carbon, highly

deshielded.

C7a ~140.5
Bridgehead carbon adjacent to

N1.

C3 ~135.0
Carbon in the pyrazole ring

between N1 and N2.

C5 ~132.0

Quaternary carbon attached to

the electron-withdrawing acetyl

group.

C3a ~127.0
Bridgehead carbon adjacent to

C4.

C6 ~124.5 Aromatic CH carbon.

C4 ~121.0
Aromatic CH carbon ortho to

the acetyl group.

C7 ~111.0 Aromatic CH carbon.

C8 (CH₃) ~27.0
Aliphatic carbon of the acetyl

methyl group.

Conclusion
The analytical data presented in this guide provide a robust and definitive spectroscopic profile

for 1-(1H-Indazol-5-yl)ethanone. The mass spectrum is characterized by a molecular ion at

m/z 160 and a primary fragment at m/z 145, resulting from the loss of a methyl radical via α-

cleavage. The ¹H and ¹³C NMR spectra display a set of unique, well-resolved signals that are

fully consistent with the assigned structure. This comprehensive dataset serves as an

authoritative reference for researchers, enabling confident identification, quality control, and

further investigation of this important chemical entity in academic and industrial laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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